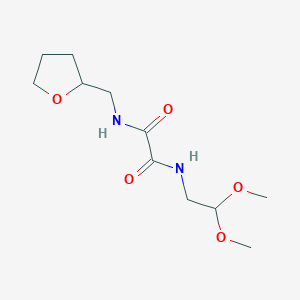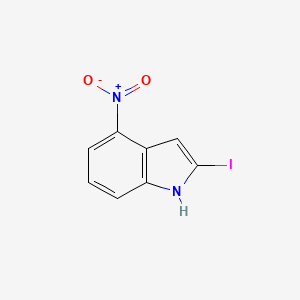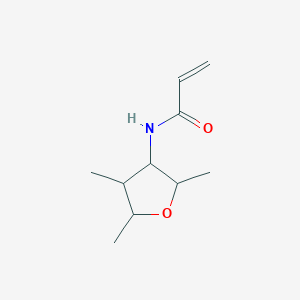
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide, also known as TMOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique properties that make it a valuable tool in the study of various biochemical and physiological processes.
Wirkmechanismus
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide works by binding to the TRPV1 ion channel and modulating its activity. This results in a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in the release of neurotransmitters that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to modulating the activity of the TRPV1 channel, this compound has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is its ability to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation. This compound is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of this compound is that it has not yet been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide. One area of interest is the study of this compound's effects on other ion channels and receptors. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further research is needed to determine the potential therapeutic applications of this compound in vivo.
Synthesemethoden
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethyl-3-oxolane with acryloyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. One of the primary uses of this compound is in the study of ion channels, specifically the TRPV1 ion channel. This compound has been found to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(2,4,5-trimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)11-10-6(2)7(3)13-8(10)4/h5-8,10H,1H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDISIAOEUSLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1NC(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
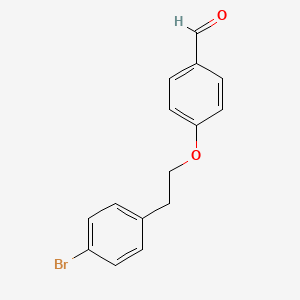


![(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

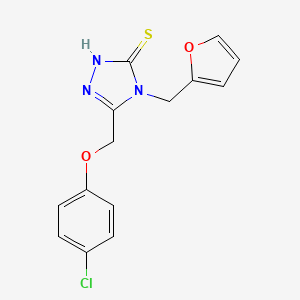
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)

